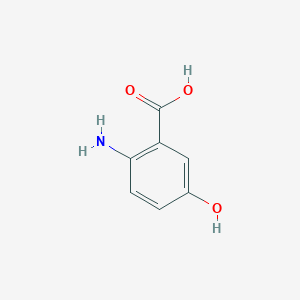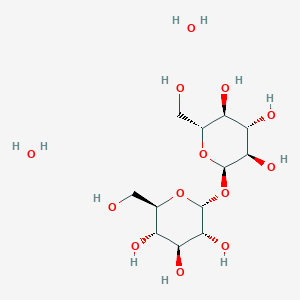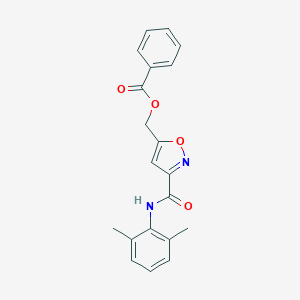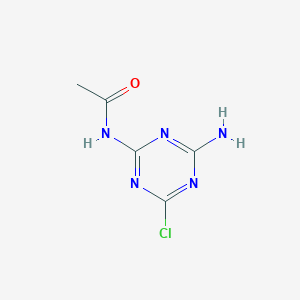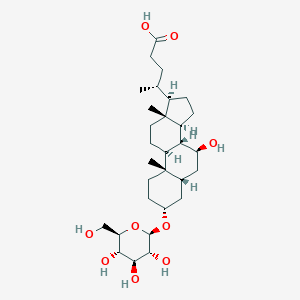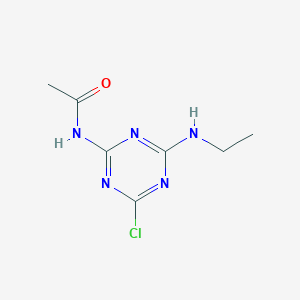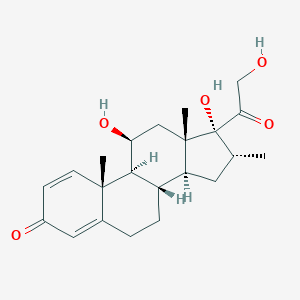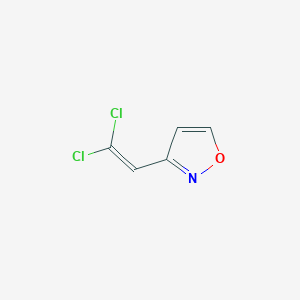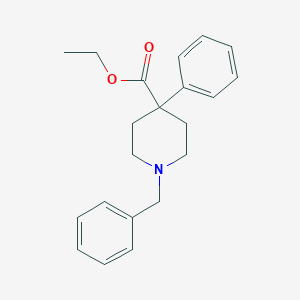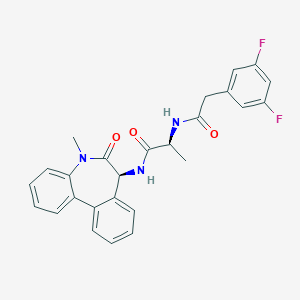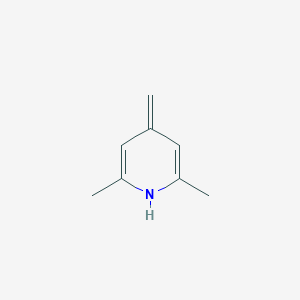
2,6-Dimethyl-4-methylene-1,4-dihydropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethyl-4-methylene-1,4-dihydropyridine (DMMDH) is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. DMMDH is a member of the dihydropyridine family of compounds, which are widely used in various fields such as medicine, agriculture, and materials science.
Wirkmechanismus
The mechanism of action of 2,6-Dimethyl-4-methylene-1,4-dihydropyridine varies depending on its application. In the case of its use as a fluorescent probe, 2,6-Dimethyl-4-methylene-1,4-dihydropyridine undergoes a complexation reaction with metal ions, leading to a change in its fluorescence emission. In the case of its use as a catalyst, 2,6-Dimethyl-4-methylene-1,4-dihydropyridine likely undergoes a similar complexation reaction with reactant molecules, facilitating the desired chemical transformation. In the case of its use as an anti-cancer agent, 2,6-Dimethyl-4-methylene-1,4-dihydropyridine likely interacts with cancer cells through a variety of mechanisms, including inhibition of cell proliferation and induction of apoptosis.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2,6-Dimethyl-4-methylene-1,4-dihydropyridine are still being studied, but some initial findings suggest that it may have a range of effects on cellular processes. For example, 2,6-Dimethyl-4-methylene-1,4-dihydropyridine has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, suggesting that it may have potential as an anti-cancer agent. 2,6-Dimethyl-4-methylene-1,4-dihydropyridine has also been shown to have antioxidant properties, which may be beneficial in preventing oxidative damage to cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2,6-Dimethyl-4-methylene-1,4-dihydropyridine is its versatility, as it can be used for a range of applications in various scientific fields. Additionally, its fluorescent properties make it a valuable tool for the detection and quantification of metal ions. However, one limitation of 2,6-Dimethyl-4-methylene-1,4-dihydropyridine is that it can be difficult to synthesize in large quantities, which may limit its use in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on 2,6-Dimethyl-4-methylene-1,4-dihydropyridine. One area of interest is its potential as an anti-cancer agent, as initial studies have shown promising results in inhibiting cancer cell growth. Additionally, further research is needed to fully understand the mechanism of action of 2,6-Dimethyl-4-methylene-1,4-dihydropyridine in various applications, which may lead to new uses and applications. Finally, efforts to improve the synthesis method of 2,6-Dimethyl-4-methylene-1,4-dihydropyridine may lead to increased availability and use in various fields.
Synthesemethoden
2,6-Dimethyl-4-methylene-1,4-dihydropyridine can be synthesized through a variety of methods, including the condensation of 2,6-dimethylpyridine-3,5-dicarboxaldehyde with methyl vinyl ketone in the presence of a base catalyst. This reaction yields a yellow crystalline solid with a melting point of 81-83°C. Another method involves the reaction of 2,6-dimethylpyridine-3,5-dicarboxaldehyde with dimethyl acetylenedicarboxylate in the presence of a base catalyst, which yields a yellow oil that can be purified through column chromatography.
Wissenschaftliche Forschungsanwendungen
2,6-Dimethyl-4-methylene-1,4-dihydropyridine has been extensively studied for its potential applications in various scientific fields. One of the most promising applications is its use as a fluorescent probe for the detection of metal ions. 2,6-Dimethyl-4-methylene-1,4-dihydropyridine exhibits strong fluorescence emission in the presence of certain metal ions such as Fe3+, Cu2+, and Zn2+, making it a valuable tool for the detection and quantification of these ions. 2,6-Dimethyl-4-methylene-1,4-dihydropyridine has also been studied for its potential use as a catalyst in organic synthesis reactions, as well as its ability to inhibit the growth of cancer cells.
Eigenschaften
CAS-Nummer |
144486-71-5 |
|---|---|
Produktname |
2,6-Dimethyl-4-methylene-1,4-dihydropyridine |
Molekularformel |
C8H11N |
Molekulargewicht |
121.18 g/mol |
IUPAC-Name |
2,6-dimethyl-4-methylidene-1H-pyridine |
InChI |
InChI=1S/C8H11N/c1-6-4-7(2)9-8(3)5-6/h4-5,9H,1H2,2-3H3 |
InChI-Schlüssel |
MBTJZUJSSLZVHS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C)C=C(N1)C |
Kanonische SMILES |
CC1=CC(=C)C=C(N1)C |
Synonyme |
Pyridine, 1,4-dihydro-2,6-dimethyl-4-methylene- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



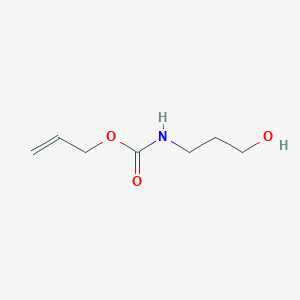
![Propanamide, 2-[[[4-[(3-fluorophenyl)methoxy]phenyl]methyl]amino]-](/img/structure/B142590.png)
